Ethyl 2-oxo-2-(pyridin-3-ylamino)acetate
Description
Ethyl 2-oxo-2-(pyridin-3-ylamino)acetate, with the chemical formula C9H10N2O3, represents a unique molecular scaffold combining an α-ketoester functionality with a pyridin-3-ylamino moiety. While the individual components of this molecule are well-represented in chemical literature, their specific combination in this arrangement remains largely unexplored. The compound's structure suggests potential for a diverse range of chemical transformations and biological activities, making the current lack of dedicated research a point of significant interest.
| Property | Value |
| CAS Number | 53117-17-2 |
| Molecular Formula | C9H10N2O3 |
| Molecular Weight | 194.19 g/mol |
| IUPAC Name | This compound |
N-Acyl-α-ketoesters are a class of organic compounds characterized by an ester group adjacent to a ketone, which is in turn connected to an acylated nitrogen atom. These motifs are valuable synthetic intermediates due to the presence of multiple reactive sites. The α-ketoester portion can participate in a variety of reactions, including nucleophilic additions to the carbonyl groups and enolate chemistry. α-Keto acids and their esters are recognized as versatile platform molecules in organic synthesis, serving as precursors for a wide array of valuable compounds. mdpi.com Their reactivity allows for their use as acylating agents, providing a greener alternative to traditional acyl chlorides as the only byproduct is carbon dioxide. researchgate.net
Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that are ubiquitous in nature and synthetic chemistry. researchgate.net The pyridine ring is a key component in numerous natural products, pharmaceuticals, and agrochemicals. globalresearchonline.netresearchgate.net Its aromatic nature, coupled with the electron-withdrawing effect of the nitrogen atom, imparts unique reactivity. Pyridines can undergo electrophilic substitution, typically at the 3-position, and nucleophilic substitution, favored at the 2- and 4-positions. nih.gov The nitrogen atom also provides a site for quaternization and coordination to metal catalysts, further expanding their synthetic utility. nih.gov The combination of these two functionalities in one molecule, as seen in this compound, suggests a rich and underexplored reactive landscape.
While specific historical accounts of this compound are absent from the literature, the development of synthetic methods for analogous N-aryl oxamic acid esters provides a relevant historical backdrop. The synthesis of similar structures, such as Ethyl oxo(pyridin-2-ylamino)acetate, typically involves the reaction of an amine with an α-ketoester or a derivative of oxalic acid. For instance, the reaction of ethyl oxalyl chloride with an appropriate aminopyridine would be a classical approach to such molecules.
The significance of analogous structures is often tied to their utility as intermediates in the synthesis of more complex molecules, particularly pharmaceuticals. For example, the closely related isomer, Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, is a known intermediate in the synthesis of the anticoagulant drug Edoxaban. pharmaffiliates.comchemicalbook.com This highlights the potential for compounds of this class to serve as crucial building blocks in drug discovery and development. The structural similarity to these important pharmaceutical intermediates underscores the potential value of investigating the chemistry of this compound.
A comprehensive search of the scientific literature reveals a significant research gap concerning this compound. There is a notable absence of published studies detailing its:
Synthesis: While general methods for the synthesis of N-acyl-α-ketoesters can be postulated, specific, optimized procedures for the preparation of this compound are not reported.
Chemical Reactivity: The reactivity of this compound has not been systematically investigated. Studies exploring its behavior in various reaction types, such as cyclizations, reductions, or cross-coupling reactions, are lacking.
Physicochemical Properties: Detailed characterization of its physical and chemical properties, including spectroscopic data (NMR, IR, MS) and crystallographic information, is not publicly available in the peer-reviewed literature.
Potential Applications: There are no reports on the exploration of this compound for any specific applications, be it in medicinal chemistry, materials science, or as a synthetic intermediate.
This lack of information presents a clear opportunity for original research. The exploration of the synthesis and reactivity of this compound could lead to the discovery of novel chemical transformations and the development of new molecular entities with potential utility in various scientific disciplines. The current state of knowledge is limited to its availability from commercial suppliers, with no accompanying academic studies to provide a deeper understanding of its chemical nature. bldpharm.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-oxo-2-(pyridin-3-ylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(13)8(12)11-7-4-3-5-10-6-7/h3-6H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMSFNNXCMCOLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 2 Oxo 2 Pyridin 3 Ylamino Acetate
Development of Novel Synthetic Routes and Strategies
The quest for more efficient and elegant ways to construct the N-arylamino-α-ketoester scaffold has led to the exploration of innovative synthetic strategies. These modern approaches move beyond classical condensation reactions, focusing on catalytic systems, one-pot multi-component reactions, and continuous manufacturing processes to streamline the synthesis of compounds like Ethyl 2-oxo-2-(pyridin-3-ylamino)acetate.
Catalytic Approaches to N-Arylamino-α-ketoester Synthesis
Catalytic methods offer a powerful avenue for the synthesis of N-arylamino-α-ketoesters, providing milder reaction conditions and enhanced selectivity. A prominent strategy involves the transition-metal-catalyzed N-H insertion reaction between anilines and α-diazoacetates. organic-chemistry.org Catalysts based on rhodium and iridium have demonstrated high efficiency for this transformation. For instance, dirhodium(II) acetate (B1210297) (Rh₂(OAc)₄) can effectively catalyze the reaction of aryldiazoesters with anilines under mild, and even solvent-free mechanochemical conditions, to produce α-amino esters. organic-chemistry.org Similarly, TfOH has been shown to catalyze the N-H insertion between anilines and α-diazoacetates, affording unnatural α-amino esters in good yields. organic-chemistry.org
Another catalytic approach is the direct α-amination of ketones and their derivatives. Copper(II) bromide, for example, can catalyze the direct α-amination of esters, proceeding through an in situ generated α-bromo species followed by nucleophilic displacement by the amine. organic-chemistry.org Palladium-catalyzed asymmetric arylation of in situ generated α-keto imines also represents a sophisticated method for producing chiral α-amino ketones, which are structurally related to the target ketoester. nih.gov These catalytic systems provide a foundation for developing a novel, efficient synthesis of this compound from 3-aminopyridine (B143674) and a suitable α-ketoester precursor or its synthetic equivalent.
Multi-component Reactions for Direct Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent a highly atom-economical and efficient strategy. nih.gov While a specific MCR for this compound is not prominently described, analogous syntheses of complex nitrogen-containing heterocycles suggest its feasibility. For example, three-component syntheses of polysubstituted pyridines have been developed based on the Diels-Alder reactions of 2-azadienes, which are formed in situ via a catalytic intermolecular aza-Wittig reaction. nih.gov
A hypothetical MCR for the target compound could involve the one-pot reaction of 3-aminopyridine, an oxalate (B1200264) derivative (like diethyl oxalate), and a third component that facilitates the reaction, possibly under Lewis acid or organocatalysis. The design of such a reaction would offer significant advantages by reducing the number of synthetic steps, minimizing waste from purification of intermediates, and saving time and resources. The development of MCRs for pyranopyrazole derivatives, which often involve a β-ketoester, an aldehyde, malononitrile, and hydrazine (B178648) hydrate, showcases the power of this approach in rapidly building molecular complexity under green conditions. nih.gov
Flow Chemistry and Continuous Synthesis Protocols
Flow chemistry has emerged as a transformative technology in modern organic synthesis, offering enhanced safety, reproducibility, and scalability. beilstein-journals.orgnih.gov The continuous synthesis of α-ketoesters has been successfully demonstrated using mesofluidic flow reactors. beilstein-journals.orgnih.govresearchgate.net These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in batch reactors. nih.gov
A key advantage of flow synthesis is the ability to use immobilized reagents and scavengers packed into columns, which facilitates a "catch and release" protocol. beilstein-journals.orgnih.gov In a potential flow synthesis for this compound, 3-aminopyridine could be passed through a reactor coil with a stream of an activated oxalate species. The product stream could then pass through a scavenger resin to remove any unreacted starting materials or by-products, delivering the final compound in high purity without the need for traditional chromatographic purification. researchgate.net This approach not only improves efficiency but also aligns with green chemistry principles by minimizing solvent usage and waste generation. beilstein-journals.orgnih.gov
Optimization of Reaction Conditions and Yield
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. A plausible and direct synthetic route involves the condensation reaction between 3-aminopyridine and an acylating agent like diethyl oxalate or ethyl oxalyl chloride. The optimization of this reaction would involve systematically varying several parameters.
Key parameters for optimization include the choice of solvent, reaction temperature, catalyst, and the molar ratio of reactants. Aprotic polar solvents like Dichloromethane (DCM) or Acetonitrile (MeCN) might be suitable, while the temperature could be varied from room temperature to reflux to determine the optimal energy input. The addition of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), would likely be necessary to scavenge the acid (e.g., HCl) generated if an acyl chloride is used. The data below illustrates a hypothetical optimization study for this reaction.
| Entry | Solvent | Temperature (°C) | Base (Equiv.) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DCM | 25 | TEA (1.1) | 12 | 45 |
| 2 | DCM | 40 | TEA (1.1) | 8 | 65 |
| 3 | MeCN | 25 | TEA (1.1) | 12 | 52 |
| 4 | MeCN | 80 | TEA (1.1) | 4 | 85 |
| 5 | MeCN | 80 | DIPEA (1.1) | 4 | 88 |
| 6 | Toluene | 110 | DIPEA (1.1) | 2 | 78 |
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible processes. Key areas of focus include the use of renewable feedstocks, atom economy, and the reduction of hazardous waste. mdpi.comjocpr.com
One of the primary goals is to minimize waste by designing reactions with high atom economy. Addition and multi-component reactions are inherently more atom-economical than substitution or elimination reactions. Catalytic approaches are also central to green synthesis, as they reduce the need for stoichiometric reagents that often end up as waste. nih.gov The use of heterogeneous catalysts is particularly advantageous as they can be easily recovered and recycled. nih.gov
Solvent selection is another critical aspect. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green alternatives include water, supercritical fluids, or bio-based solvents like ethanol. nih.gov Furthermore, minimizing energy consumption by using microwave-assisted synthesis or flow chemistry, which offers superior heat transfer, can significantly reduce the environmental footprint of the synthesis. nih.govbeilstein-journals.org
Comparative Analysis of Synthetic Efficiencies and Atom Economy
A comparative analysis of different synthetic routes is crucial for selecting the most efficient and sustainable method for producing this compound. This analysis considers factors such as percentage yield, reaction conditions, and theoretical atom economy. researchgate.net Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product.
The table below compares a traditional batch synthesis with potential advanced methodologies. The conventional method, a simple condensation, is straightforward but may have moderate yield and atom economy. Catalytic and flow chemistry approaches, while potentially requiring more initial development, offer significant improvements in efficiency, yield, and sustainability.
| Synthetic Method | Typical Reactants | Conditions | Yield (%) | Atom Economy (%) | Advantages |
|---|---|---|---|---|---|
| Traditional Batch Condensation | 3-Aminopyridine, Diethyl Oxalate | Reflux in MeCN, 4h | ~85 | 80.8% | Simple setup, well-understood |
| Catalytic N-H Insertion | 3-Aminopyridine, Ethyl Diazoacetoacetate | Rh₂(OAc)₄ catalyst, DCM, 25°C | >90 (Hypothetical) | >95% (N₂ byproduct) | High yield, mild conditions, high atom economy |
| Continuous Flow Synthesis | 3-Aminopyridine, Ethyl Oxalyl Chloride | Packed-bed reactor, 80°C, 10 min residence | >95 (Hypothetical) | 72.7% | High throughput, enhanced safety, easy purification |
Elucidation of Reaction Mechanisms Involving Ethyl 2 Oxo 2 Pyridin 3 Ylamino Acetate
Mechanistic Studies of Nucleophilic Additions and Substitutions
The structure of Ethyl 2-oxo-2-(pyridin-3-ylamino)acetate features two primary electrophilic centers: the carbonyl carbon of the ester and the carbonyl carbon of the amide. These sites are susceptible to attack by nucleophiles.
The relative reactivity of these two carbonyl groups is a key aspect of mechanistic studies. Generally, the ester carbonyl is more electrophilic than the amide carbonyl due to the poorer electron-donating ability of the ethoxy group's oxygen compared to the nitrogen of the amide. The nitrogen atom's lone pair is more available for delocalization into the carbonyl group, thus reducing its electrophilicity.
Nucleophilic Attack on the Ester Carbonyl:
A typical nucleophilic acyl substitution at the ester group would proceed via a tetrahedral intermediate. For instance, hydrolysis of the ester would involve the nucleophilic attack of a water molecule or a hydroxide (B78521) ion.
Step 1: Nucleophilic attack of a nucleophile (e.g., OH⁻) on the ester carbonyl carbon.
Step 2: Formation of a tetrahedral intermediate.
Step 3: Elimination of the ethoxide leaving group (⁻OEt) to reform the carbonyl group, yielding a carboxylate.
Nucleophilic Attack on the Amide Carbonyl:
While less reactive, the amide carbonyl can also undergo nucleophilic attack, particularly with strong nucleophiles or under forcing conditions. The stability of the amide bond makes this a less favorable pathway compared to reactions at the ester.
The pyridin-3-yl group can influence the reactivity of the amide. The pyridine (B92270) ring is an electron-withdrawing group, which can slightly increase the electrophilicity of the amide carbonyl carbon. However, the nitrogen atom of the pyridine ring can also be protonated under acidic conditions, which would significantly enhance the electron-withdrawing effect and make the amide more susceptible to nucleophilic attack.
| Reaction Type | Attacking Nucleophile | Electrophilic Center | Plausible Product |
| Hydrolysis (basic) | OH⁻ | Ester carbonyl | 2-Oxo-2-(pyridin-3-ylamino)acetic acid |
| Aminolysis | R-NH₂ | Ester carbonyl | N¹,N¹-disubstituted oxalamide |
| Reduction | NaBH₄ | Keto and/or Ester carbonyl | Ethyl 2-hydroxy-2-(pyridin-3-ylamino)acetate |
Investigation of Rearrangement Reactions
While specific rearrangement reactions involving this compound are not extensively documented in the literature, the presence of the N-(pyridin-3-yl)oxalamide structure suggests the potential for certain types of intramolecular transformations under specific conditions.
For instance, Smiles rearrangements are a class of intramolecular nucleophilic aromatic substitution reactions. A hypothetical Smiles rearrangement of a derivative of this compound could occur if a suitable nucleophilic group were present on the ethyl acetate (B1210297) moiety, which could then attack the pyridine ring. The feasibility of such a rearrangement would be highly dependent on the electronic nature of the pyridine ring and the geometry of the transition state.
Another possibility could be rearrangements involving the α-ketoester functionality, although these are less common. The specific conditions required to induce such rearrangements would likely be harsh and may lead to competing decomposition pathways.
Role as an Electrophilic or Nucleophilic Partner in Complex Transformations
As discussed, the carbonyl carbons of this compound are the primary electrophilic sites. This allows the molecule to act as an electrophilic partner in reactions with a wide range of nucleophiles.
Conversely, the molecule also possesses nucleophilic centers. The nitrogen atom of the pyridine ring is a potential nucleophilic site. Its nucleophilicity is lower than that of pyridine itself due to the electron-withdrawing effect of the attached oxalamido group. However, it can still participate in reactions such as alkylation or coordination to metal centers.
The amide nitrogen also has a lone pair of electrons, but these are significantly delocalized into the adjacent carbonyl group, rendering this site much less nucleophilic. Under strongly basic conditions, the amide proton can be abstracted to form an amidate anion, which is a potent nucleophile.
| Role | Reactive Site | Type of Reaction Partner | Example Reaction |
| Electrophile | Ester and Amide Carbonyls | Nucleophiles (e.g., amines, alkoxides) | Acyl substitution |
| Nucleophile | Pyridine Nitrogen | Electrophiles (e.g., alkyl halides) | N-alkylation |
| Nucleophile (after deprotonation) | Amide Nitrogen | Electrophiles | Anionic nucleophilic attack |
Kinetic Studies of Key Reaction Steps
Detailed kinetic studies on reactions involving this compound are scarce in the public domain. However, a qualitative understanding of the factors influencing the reaction rates can be inferred from its structure.
The rate of nucleophilic attack at the carbonyl centers would be influenced by:
Steric Hindrance: The steric bulk of the nucleophile and any substituents on the pyridinyl ring could affect the approach to the electrophilic centers.
Electronic Effects: The electron-withdrawing nature of the pyridin-3-yl group is expected to increase the rate of nucleophilic attack at the amide carbonyl compared to an alkyl-substituted amide. Conversely, substituents on the pyridine ring could either accelerate or decelerate the reaction. Electron-donating groups would decrease the electrophilicity of the carbonyls, slowing the reaction, while electron-withdrawing groups would have the opposite effect.
Catalysis: Reactions are likely to be susceptible to acid or base catalysis. Acid catalysis would proceed by protonation of a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Base catalysis would typically involve the deprotonation of the nucleophile, increasing its nucleophilicity.
Transition State Analysis and Reaction Pathway Mapping
In the absence of experimental or computational studies on this compound, any discussion of transition states and reaction pathways remains speculative and based on well-established mechanisms for similar reactions.
For a nucleophilic acyl substitution reaction, the transition state for the formation of the tetrahedral intermediate is expected to be the rate-determining step. This transition state would involve the partial formation of a bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbonyl π-bond. The geometry of this transition state would be approximately trigonal bipyramidal.
Computational chemistry, using methods such as Density Functional Theory (DFT), could provide valuable insights into the reaction mechanisms. Such studies could be used to:
Map the potential energy surface for various reaction pathways.
Calculate the activation energies for key steps.
Characterize the structures of transition states and intermediates.
These computational analyses would be instrumental in predicting the most favorable reaction pathways and in understanding the subtle electronic and steric effects that govern the reactivity of this molecule.
Comprehensive Spectroscopic Characterization and Structural Investigations
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
No experimental 2D-NMR data (COSY, HSQC, HMBC, NOESY) for Ethyl 2-oxo-2-(pyridin-3-ylamino)acetate has been found in the public domain. Such studies would be invaluable for unambiguously assigning proton and carbon signals and for elucidating the through-bond and through-space correlations within the molecule, thereby confirming its connectivity.
Solid-State NMR Spectroscopy for Crystalline Forms
There is no available literature on the solid-state NMR spectroscopy of this compound. This technique would be crucial for studying the compound in its crystalline form, providing insights into its polymorphic forms, and understanding the local environment of the atoms in the solid state.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
While detailed experimental fragmentation analysis from high-resolution mass spectrometry is not available, the molecular formula of this compound is C₉H₁₀N₂O₃. This corresponds to a predicted monoisotopic mass that can be used to identify the compound in mass spectrometry experiments. Predicted mass-to-charge ratios for various adducts of the related compound, ethyl 2-oxo-2-(pyridin-3-yl)acetate, are available and suggest what might be expected for the title compound.
Predicted Mass Spectrometry Data for a Related Compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 180.06552 |
| [M+Na]⁺ | 202.04746 |
| [M-H]⁻ | 178.05096 |
| [M+NH₄]⁺ | 197.09206 |
| [M+K]⁺ | 218.02140 |
(Data for ethyl 2-oxo-2-(pyridin-3-yl)acetate)
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Experimentally obtained IR and Raman spectra for this compound are not available in the reviewed sources. However, based on its structure, the IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C=O stretching of the ester and amide functionalities, and C-N and C-O stretching vibrations. Aromatic C-H and C=C stretching bands from the pyridine (B92270) ring would also be present.
Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3350–3450 |
| C=O Stretch (Ester and Amide) | 1720–1750 |
(Data based on the isomer ethyl oxo(pyridin-2-ylamino)acetate).
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
No specific experimental UV-Vis spectrum for this compound has been reported. The electronic spectrum is expected to be influenced by the π-systems of the pyridine ring and the adjacent carbonyl groups. It is predicted that the compound would exhibit absorption bands in the UV region, likely between 260-300 nm, corresponding to π→π* transitions within the pyridine ring.
Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation
A crystal structure for this compound has not been deposited in the Cambridge Structural Database or reported in the surveyed literature. Therefore, no experimental data on its absolute stereochemistry, conformation, bond lengths, and bond angles in the solid state is available. Computational models of the isomer ethyl oxo(pyridin-2-ylamino)acetate suggest a planar geometry stabilized by conjugation. A similar planarity might be expected for the pyridin-3-ylamino isomer, but this remains to be confirmed by experimental data.
Computational and Theoretical Studies of Ethyl 2 Oxo 2 Pyridin 3 Ylamino Acetate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict various properties, including molecular geometry, energy levels, and reactivity. For Ethyl 2-oxo-2-(pyridin-3-ylamino)acetate, DFT calculations are typically performed using functionals like B3LYP with a basis set such as 6-311++G(d,p) to ensure a high degree of accuracy. physchemres.org
Frontier Molecular Orbital (FMO) theory is critical for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. materialsciencejournal.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govscirp.org For molecules similar to this compound, DFT calculations reveal that the electron density in the HOMO is often localized on the pyridine (B92270) ring and the amino group, while the LUMO's density is concentrated on the oxoacetate moiety. This distribution indicates that the pyridine-amino part of the molecule is the likely site for electrophilic attack, whereas the ethyl oxoacetate portion is more susceptible to nucleophilic attack.
Interactive Data Table: Illustrative FMO Properties
| Parameter | Calculated Value (eV) | Interpretation |
| EHOMO | -6.58 | Energy of the Highest Occupied Molecular Orbital; related to the molecule's electron-donating ability. |
| ELUMO | -1.75 | Energy of the Lowest Unoccupied Molecular Orbital; related to the molecule's electron-accepting ability. |
| Energy Gap (ΔE) | 4.83 | A larger gap indicates higher kinetic stability and lower chemical reactivity. scirp.org |
| Chemical Potential (μ) | -4.165 | Describes the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | 2.415 | Measures the resistance to change in electron distribution. A higher value indicates greater stability. nih.gov |
| Electrophilicity Index (ω) | 3.59 | Quantifies the ability of the molecule to accept electrons. |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for both electrophilic and nucleophilic attacks. The map illustrates the charge distribution on the molecule's surface using a color spectrum. nih.gov Regions with a negative potential (typically colored red or yellow) are electron-rich and are prone to electrophilic attack. Conversely, areas with a positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. nih.gov
For this compound, an MEP map would likely show strong negative potential around the oxygen atoms of the oxoacetate group, identifying them as primary sites for electrophilic interaction. The hydrogen atom of the amino bridge (N-H) and hydrogens on the pyridine ring would likely exhibit a positive potential, marking them as sites for nucleophilic interaction. physchemres.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide valuable information about the conformational flexibility of a molecule and its potential intermolecular interactions, such as hydrogen bonding. By simulating the molecule's behavior in different environments (e.g., in a solvent like water), MD can reveal the most stable conformations and how the molecule interacts with its surroundings.
For this compound, MD simulations would explore the rotational freedom around its single bonds, particularly the C-N bond linking the pyridine ring to the oxamate (B1226882) group and the C-C bond within the ethyl ester. The results would likely show a preferred, low-energy conformation where steric hindrance is minimized. Furthermore, simulations in a polar solvent could highlight the formation of transient hydrogen bonds between the molecule's hydrogen bond donors (N-H group) and acceptors (carbonyl oxygens, pyridine nitrogen) and the solvent molecules.
Quantum Chemical Calculations of Spectroscopic Properties
Quantum chemical calculations are highly effective in predicting the spectroscopic properties of molecules, such as their infrared (IR) spectra. researchgate.netcore.ac.uk By calculating the vibrational frequencies of the molecule's bonds, a theoretical IR spectrum can be generated. This calculated spectrum can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed absorption bands. core.ac.uk DFT methods, such as B3LYP, are commonly employed for these calculations. core.ac.uk
A calculated IR spectrum for this compound would predict characteristic peaks for its functional groups.
Interactive Data Table: Predicted IR Vibrational Frequencies
| Functional Group | Predicted Wavenumber (cm-1) | Vibrational Mode |
| N-H (Amide) | ~3350 | Stretching |
| C-H (Aromatic/Pyridine) | ~3080 | Stretching |
| C-H (Aliphatic/Ethyl) | ~2980 | Stretching |
| C=O (Ester Carbonyl) | ~1740 | Stretching |
| C=O (Amide Carbonyl) | ~1690 | Stretching (Amide I) |
| C=C, C=N (Pyridine Ring) | ~1600-1450 | Ring Stretching |
| C-N (Amine) | ~1250 | Stretching |
In Silico Prediction of Reactivity and Transformation Pathways
In silico tools can predict a molecule's reactivity and potential transformation pathways, such as metabolic degradation or chemical decomposition. mdpi.com These predictions are based on established knowledge of chemical reactions and enzymatic processes, often employing machine learning models or rule-based systems. mdpi.com For instance, tools can identify structurally alert substructures that are known to be associated with metabolic instability or reactivity. mdpi.com
For this compound, in silico models might predict that the ester linkage is susceptible to hydrolysis by esterase enzymes. Additionally, the pyridine ring could be a target for oxidation reactions mediated by cytochrome P450 enzymes. Such predictive studies are valuable for understanding the molecule's potential stability and breakdown products in various chemical or biological environments. researchgate.net
Docking Studies (excluding direct clinical relevance)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger protein or enzyme. This method is instrumental in understanding potential intermolecular interactions at a molecular level. Docking simulations calculate a binding energy or score, which estimates the binding affinity between the ligand and the target protein. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex.
In a hypothetical docking study, this compound could be docked into the active site of an enzyme like cyclooxygenase (COX) to explore its binding mode. The results might show that the pyridine ring engages in π-π stacking with aromatic amino acid residues like tyrosine or phenylalanine in the active site. The carbonyl oxygens and the N-H group could form hydrogen bonds with polar residues such as serine or arginine. mdpi.commdpi.com Such studies, while not indicative of clinical relevance, provide fundamental insights into the non-covalent interactions that govern molecular recognition.
Interactive Data Table: Illustrative Docking Results Against a Hypothetical Enzyme Target
| Parameter | Result | Significance |
| Binding Energy | -8.2 kcal/mol | A more negative value suggests a stronger, more favorable binding interaction. |
| Key Interactions | Hydrogen bond with SER-353Hydrogen bond with ARG-120π-π stacking with TYR-385 | Identifies the specific amino acid residues and types of non-covalent forces stabilizing the binding. mdpi.com |
Applications of Ethyl 2 Oxo 2 Pyridin 3 Ylamino Acetate in Advanced Organic Synthesis
Utility as a Versatile Synthon for Heterocyclic Chemistry
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. A key area of inquiry was the potential of Ethyl 2-oxo-2-(pyridin-3-ylamino)acetate to serve as a starting material for various heterocyclic systems.
Precursor to Pyrrolidines and Pyridines
No specific synthetic protocols or reaction schemes were found that utilize this compound for the targeted synthesis of pyrrolidine (B122466) or pyridine (B92270) rings. General methods for the synthesis of these heterocycles are well-established, but the specific application of this particular precursor is not described in the reviewed literature rdd.edu.iqnih.govbeilstein-journals.orgorganic-chemistry.orgnih.govresearchgate.net.
Building Block for Fused Ring Systems
Similarly, the application of this compound as a foundational component for the construction of fused heterocyclic systems is not reported. While the synthesis of various fused pyrimidines and other related structures is an active area of research, the contribution of this specific compound is not documented mdpi.comresearchgate.netnih.gov.
Application in the Synthesis of Complex Organic Molecules
The role of a compound as an intermediate in the total synthesis of complex natural products or pharmaceutically active molecules is a significant indicator of its synthetic value. However, no published synthetic routes to complex organic molecules were identified that feature this compound as an intermediate or key building block. It is important to distinguish this compound from its positional isomer, ethyl oxo(pyridin-2-ylamino)acetate, which has been identified as an impurity in the synthesis of the anticoagulant drug Edoxaban .
Role in Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis is a critical field for producing enantiomerically pure compounds. The investigation found no evidence of this compound being employed as a substrate, ligand, or catalyst in any asymmetric transformations nih.govnih.gov.
Novel Derivatizations and Functionalizations Based on its Core Structure
The exploration of a molecule's reactivity through derivatization and functionalization is fundamental to discovering new applications. Currently, there is a lack of published research detailing systematic efforts to modify the core structure of this compound to create novel derivatives with unique properties or functionalities.
Development of New Synthetic Methodologies Utilizing this compound
No novel synthetic methodologies or name reactions have been developed that are specifically based on the reactivity of this compound.
Synthesis and Reactivity of Derivatives and Analogues of Ethyl 2 Oxo 2 Pyridin 3 Ylamino Acetate
Structural Modifications at the Pyridine (B92270) Ring
The pyridine ring of Ethyl 2-oxo-2-(pyridin-3-ylamino)acetate is a prime target for structural modification to alter the electronic and steric characteristics of the molecule. A common strategy involves the introduction of substituents onto the ring.
Broader synthetic strategies applied to related pyridine-containing scaffolds demonstrate the potential for extensive modification. For instance, research on bedaquiline (B32110) analogues involved replacing a quinoline (B57606) ring with a pyridine ring and subsequently introducing substituents such as a 2-methoxy group or an aryl group at the C5-position. nih.gov These studies found that the nature and position of these substituents were critical, with mono-substituted aryl groups being favored over di-substituted ones for certain biological activities. nih.gov The addition of electron-withdrawing groups like fluorine has also been explored in other heterocyclic systems to enhance potency. ekb.eg These examples highlight a general principle where systematic substitution on the pyridine ring is a key method for developing new derivatives. nih.gov
| Modification Type | Example Compound/Analogue Class | Description | Reference |
|---|---|---|---|
| Halogenation | Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate | Introduction of a chloro substituent on the pyridine ring. | pharmaffiliates.com |
| Alkoxylation | 2-Methoxy-pyridine analogues | Addition of a methoxy (B1213986) group to the pyridine core in related scaffolds. | nih.gov |
| Arylation | C5-Aryl-pyridine analogues | Suzuki coupling used to attach various aryl groups to the pyridine ring. | nih.gov |
Variations of the Ester Moiety
The ethyl ester group in this compound is another key site for chemical modification. This functional group can undergo a variety of transformations to yield derivatives with different chemical properties.
A fundamental reaction is the hydrolysis of the ester to the corresponding carboxylic acid. This conversion from an ester to a carboxylic acid alters the polarity and acidity of the molecule, opening up further synthetic possibilities such as salt formation or conversion to other functional groups.
Furthermore, the ester can be replaced entirely to form amides. A notable example from an analogous system is the substitution of the ethyl ester with a morpholine (B109124) ring, yielding a 1-(morpholin-4-yl)-2-(pyridin-2-ylamino)ethanone structure. This type of modification significantly changes the molecule's properties, for instance by introducing a tertiary amine and increasing solubility in polar solvents. Such changes can also influence the pharmacokinetic profile of a molecule.
| Modification Type | Resulting Functional Group | Description | Reference |
|---|---|---|---|
| Hydrolysis | Carboxylic Acid | The ethyl ester is cleaved to form the corresponding carboxylic acid and ethanol. | |
| Amidation | Amide (e.g., Morpholine amide) | The ester group is replaced by an amide, which can alter solubility and other physical properties. |
Substitutions on the Amino and Keto Groups
The amino linker and the adjacent keto group provide further opportunities for derivatization. These groups are involved in the planarity and conjugation of the core structure and can exhibit tautomerism.
The secondary amine (-NH-) is a nucleophilic site and can undergo reactions such as alkylation. For example, in related N-sulfonylpyrazole systems, the nitrogen atom of a pyrazole (B372694) ring has been alkylated using ethyl bromoacetate (B1195939) in the presence of a base, demonstrating a common strategy for substitution at a ring nitrogen. nih.gov This suggests the potential for similar N-alkylation or N-acylation reactions on the amino group of this compound.
The keto group is part of a keto-enol tautomeric system, although the keto form typically dominates due to resonance stabilization. Modifications can involve reactions typical of ketones. In related heterocyclic systems, such as 1,2-dihydro-2-oxo-pyridine-3-carboxamides, the oxo group has been converted into an alkoxy group (e.g., 2-alkoxypyridine). nih.gov This transformation from a ketone to an ether linkage fundamentally alters the electronic structure and hydrogen bonding capability of the scaffold, leading to significant changes in biological activity profiles. nih.gov
Investigation of Structure-Reactivity Relationships within Analogous Series
The systematic modification of the this compound scaffold allows for the investigation of structure-reactivity and structure-activity relationships (SAR). By creating a series of analogues with specific changes, researchers can correlate molecular structure with chemical reactivity or biological function.
Studies on related heterocyclic compounds provide a framework for understanding these relationships. For instance, in a series of pyrazole-based analogues, the introduction of fluorine substituents on an aryl ring was shown to have a significant impact on cytotoxicity against cancer cell lines. nih.gov Specifically, fluorine substitution at one position had the highest impact, while substitutions at other positions had minor effects, demonstrating that the position of a functional group is as critical as its identity. nih.gov
Similarly, research on Oxo-[2-(arylamino)-4-phenyl-thiazol-5-yl]-acetic acid ethyl esters found that electron-donating substituents on the 2-phenylamino group were crucial for good anti-inflammatory activity. researchgate.net The analogue with a methoxy group showed the best activity, highlighting a clear relationship between the electronic properties of the substituent and the biological outcome. researchgate.net The conversion of the ester moiety to an amide, as seen with the morpholine analogue, can improve pharmacokinetic properties, which is another key aspect of SAR studies. These examples collectively show that targeted modifications to the pyridine ring, ester group, and other positions can systematically tune the properties of the molecular scaffold.
| Structural Modification | Observed Effect in Analogue | Potential Implication | Reference |
|---|---|---|---|
| Halogen (e.g., Fluorine) substitution on an aryl/heteroaryl ring | Increased cytotoxicity | Modulation of electronic properties and membrane permeability. | nih.gov |
| Electron-donating group (e.g., Methoxy) on an amino-linked aryl ring | Enhanced anti-inflammatory activity | Alteration of electronic character influencing target interaction. | researchgate.net |
| Conversion of ester to amide (e.g., Morpholine) | Improved solubility and potential for better pharmacokinetics | Modification of physicochemical properties. | |
| Conversion of keto group to alkoxy group | Significant change in biological target profile | Removal of H-bond acceptor and alteration of electronics. | nih.gov |
Discovery of Novel Scaffolds Derived from this compound
The chemical framework of this compound and its isomers serves as a valuable building block for the synthesis of more complex, novel heterocyclic scaffolds. The reactivity of the dicarbonyl system and the nucleophilicity of the amino group can be harnessed in cyclization and condensation reactions.
For example, a related aminopyridine precursor has been used to construct a fused isothiazolo-pyridine ring system. In another synthetic route, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate was transformed into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates, demonstrating the creation of a fused bicyclic system from a related acyclic precursor. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate |
| N-(5-Chloropyridin-2-yl)oxalamic acid ethyl ester |
| 1-(Morpholin-4-yl)-2-(pyridin-2-ylamino)ethanone |
| Ethyl bromoacetate |
| 1,2-Dihydro-2-oxo-pyridine-3-carboxamides |
| Oxo-[2-(arylamino)-4-phenyl-thiazol-5-yl]-acetic acid ethyl esters |
| Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate |
| 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates |
| 2-Ethoxymethylidene-3-oxo esters |
| Ethyl 2-azido-4-alkylpyrimidine-5-carboxylates |
| Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate |
Mechanistic Biological Activity Studies Excluding Clinical Human Trials
In Vitro Mechanistic Studies of Molecular Targets
There is no available research on the in vitro mechanistic studies of Ethyl 2-oxo-2-(pyridin-3-ylamino)acetate. This includes a lack of data from enzyme inhibition kinetics, receptor binding assays, or any other studies aimed at identifying and characterizing its direct molecular targets.
Cellular Assays for Specific Biological Pathways
Information regarding the effects of this compound in cellular assays is not present in the scientific literature. Consequently, there are no reports on its ability to modulate specific biological pathways, such as cell signaling cascades or protein-protein interactions.
Investigation of Structure-Activity Relationships at the Mechanistic Level
Due to the absence of biological activity data for this compound and its close analogs, no structure-activity relationship (SAR) studies at the mechanistic level have been published. SAR studies for broader classes of pyridine-containing compounds have been conducted in various therapeutic areas; however, these are not specific to the requested molecule. mdpi.comnih.govnih.gov
Exploration of Metabolites and Their Biological Implications
There are no studies on the metabolism of this compound. Research into the biotransformation of pyridine (B92270) derivatives has been conducted in microbial systems, but this does not provide specific information on the metabolites of the compound or their potential biological activities. nih.govsemanticscholar.org
Omics Approaches to Elucidate Biological Mechanisms
No proteomics, metabolomics, or other omics-based studies have been published for this compound. While chemical proteomics has been used to investigate the targets of other pyridine-containing compounds like pyrido[2,3-d]pyrimidine (B1209978) kinase inhibitors, this research does not extend to the specific molecule of interest. nih.govelsevierpure.com Similarly, metabolomics has been used to study the profiles of other unrelated pyridine alkaloids. nih.gov
Future Research Directions and Perspectives
Emerging Methodologies for Synthesis and Transformation
The synthesis of N-aryl α-ketoamides, such as Ethyl 2-oxo-2-(pyridin-3-ylamino)acetate, has traditionally relied on established methods. However, future research is poised to explore more efficient, sustainable, and diverse synthetic strategies. Emerging methodologies are focusing on novel catalytic systems and reaction pathways to construct and functionalize this important chemical scaffold.
One promising avenue is the advancement of palladium-catalyzed double-carbonylative amination reactions . nih.gov This approach could allow for the direct synthesis of α-ketoamides from readily available aryl halides, carbon monoxide, and amines, offering a more convergent and atom-economical route. nih.gov Another area of intense research is the development of oxidative cross-dehydrogenative coupling (CDC) reactions . rsc.org These methods enable the direct formation of the amide bond by coupling α-ketoaldehydes with amines, often under metal-free and solvent-free conditions, which aligns with the principles of green chemistry. rsc.org
Furthermore, innovative rearrangement strategies, such as those developed for the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides, could be adapted for the synthesis of α-ketoamide precursors. nih.govrsc.orgresearchgate.net These methods often proceed through unique intermediates like 1,4-diarylpiperazine-2,5-diones and can be performed as efficient one-pot procedures. nih.govrsc.orgresearchgate.net
For the transformation of this compound, future research could focus on catalyst-free transamidation and transesterification reactions. researchgate.net These methods allow for the facile exchange of the amine or ester group, providing a modular approach to generate a library of analogues with diverse functionalities. researchgate.net The development of mild and selective C-H arylation techniques for the pyridine (B92270) ring would also open up new avenues for creating structurally complex derivatives. nih.gov
Table 1: Emerging Synthetic Methodologies
| Methodology | Description | Potential Advantages |
|---|---|---|
| Palladium-Catalyzed Double-Carbonylative Amination | Synthesis from aryl halides, CO, and amines. nih.gov | Convergent, atom-economical. |
| Oxidative Cross-Dehydrogenative Coupling (CDC) | Direct coupling of α-ketoaldehydes and amines. rsc.org | Metal-free, solvent-free, green. rsc.org |
| Rearrangement of 2-chloro-N-aryl acetamides | One-pot synthesis via piperazine-2,5-dione intermediates. nih.govrsc.orgresearchgate.net | Efficient, high yields. nih.govrsc.orgresearchgate.net |
| Catalyst-Free Transamidation/Transesterification | Exchange of amine or ester groups without a catalyst. researchgate.net | Modular, functional group tolerance. researchgate.net |
Potential for Novel Applications in Chemical Science
The structural motif of this compound, combining a pyridine ring and an α-ketoamide moiety, suggests a rich potential for novel applications, particularly in medicinal chemistry and catalysis. Heterocyclic compounds are fundamental to drug discovery, with pyridine derivatives being a prominent class. eprajournals.comnih.gov
The pyridinone core, structurally related to the pyridine in the title compound, is present in numerous molecules with a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.govfrontiersin.org This suggests that this compound could serve as a valuable scaffold for the development of new therapeutic agents. For instance, derivatives could be designed as inhibitors of enzymes like orotate (B1227488) phosphoribosyltransferase (OPRT), a target in various diseases, or as metal chelators for antimicrobial applications. nih.govfrontiersin.org The α-ketoamide functional group is also recognized as a privileged structure in drug discovery, known to interact with a wide range of biological targets. nih.govresearchgate.net
In the realm of catalysis, the pyridine nitrogen provides a potential coordination site for metal centers. This opens up the possibility of using this compound and its derivatives as ligands in transition metal catalysis. The electronic properties of the pyridine ring can be tuned by introducing substituents, which in turn could modulate the catalytic activity of the resulting metal complexes.
Integration with Materials Science or Supramolecular Chemistry
The pyridine moiety within this compound offers significant potential for its integration into materials science and supramolecular chemistry. Pyridine-based ligands are extensively used in the construction of coordination polymers and metal-organic frameworks (MOFs) due to their well-defined coordination vectors. mdpi.com The nitrogen atom of the pyridine ring can act as a strong hydrogen bond acceptor, enabling the formation of predictable supramolecular synthons. acs.org
Future research could explore the use of the corresponding carboxylic acid (hydrolyzed from the ethyl ester) in combination with the pyridine nitrogen to form robust hydrogen-bonded networks. The interplay between the carboxylic acid···pyridine hydrogen bonds and other potential interactions, such as those involving the amide group, could lead to the formation of complex and functional supramolecular assemblies. acs.org
Furthermore, the planar nature of the pyridine ring can facilitate π–π stacking interactions, which are crucial in the self-assembly of molecules into ordered structures. nih.gov By designing derivatives with extended aromatic systems, it may be possible to create novel materials with interesting photophysical or electronic properties. The ability of pyridine-containing molecules to form layered or tubular structures in the solid state highlights their potential in crystal engineering. iucr.org
Computational Design of Next-Generation Analogues
Computational chemistry is an indispensable tool in modern chemical research, and its application to the design of next-generation analogues of this compound holds immense promise. eprajournals.comijnrd.org In silico methods can significantly accelerate the discovery and optimization of new molecules with desired properties, reducing the time and cost associated with experimental work. frontiersin.org
Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. ijnrd.org This information is crucial for predicting its behavior in chemical reactions and its interactions with biological targets. Molecular docking studies can be used to investigate the binding of this compound derivatives to the active sites of enzymes or receptors, providing insights into their potential biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of analogues with their observed biological activity. These models can then be used to predict the activity of yet-unsynthesized compounds, guiding the design of more potent and selective molecules. Computational tools can also be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new analogues, a critical step in the early stages of drug discovery. frontiersin.org
Table 2: Computational Approaches for Analogue Design
| Computational Method | Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure and reactivity analysis. ijnrd.org | HOMO-LUMO gap, electrostatic potential, reaction energies. |
| Molecular Docking | Prediction of binding modes to biological targets. nih.gov | Binding affinity, protein-ligand interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Predicted biological activity for new analogues. |
| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. frontiersin.org | Solubility, permeability, metabolic stability, potential toxicity. |
Unexplored Reactivity and Mechanistic Pathways
While the fundamental reactivity of the functional groups in this compound is known, there remains a vast landscape of unexplored reactivity and mechanistic pathways to be investigated. The α-ketoamide moiety is a versatile functional group that can participate in a variety of chemical transformations. nih.gov
Future research could delve into the asymmetric reactions of the ketone group, such as the Henry reaction to form new carbon-carbon bonds. researchgate.net The development of enantioselective variants of such reactions would provide access to chiral building blocks with potential applications in asymmetric synthesis. The amide bond, while generally stable, can be activated under certain conditions to undergo novel transformations.
The pyridine ring itself offers numerous opportunities for exploring new reactivity. While electrophilic aromatic substitution on the pyridine ring is generally challenging, modern catalytic methods, including C-H activation and photoredox catalysis, could enable the direct functionalization of the pyridine core at various positions. Investigating the mechanistic pathways of these transformations would not only expand the synthetic utility of this compound but also contribute to a deeper understanding of fundamental chemical reactivity. The unique electronic interplay between the amino group, the α-ketoamide moiety, and the pyridine ring may lead to unexpected and potentially useful reactivity patterns that are yet to be discovered.
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-oxo-2-(pyridin-3-ylamino)acetate, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nitro-to-oxo conversion. A general procedure involves reacting ethyl 2-nitro-2-(aryl)acetate derivatives under reductive or oxidative conditions. For example, ethyl 2-nitro-2-(p-tolyl)acetate yielded 67% of the corresponding oxoacetate using ethanol and piperidine at 0–5°C for 2 hours . Key factors affecting yield include:
- Temperature control : Lower temperatures (e.g., 0–5°C) minimize side reactions.
- Catalyst selection : Piperidine enhances reaction efficiency.
- Substrate purity : Impurities in nitro precursors reduce yields.
| Entry | Substrate | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| 1 | Ethyl 2-nitro-2-(p-tolyl)acetate | 67 | Ethanol, 0–5°C, 2 h | |
| 2 | Ethyl 2-(naphthalen-2-yl)-2-nitroacetate | 74 | Ethanol, RT, 3 h |
Q. How is this compound characterized using spectroscopic methods?
Methodological Answer: Key characterization techniques include:
- ¹H NMR : Peaks for the pyridinyl moiety appear as doublets (δ ~7.3–8.1 ppm), while the ethyl ester group shows a quartet at δ ~4.4 ppm and a triplet at δ ~1.4 ppm .
- Mass Spectrometry : Exact mass (e.g., 204.07 g/mol) confirms molecular formula .
- HPLC : Purity assessment (≥98%) via reverse-phase chromatography with UV detection .
Q. What are the stability and storage recommendations for this compound?
Methodological Answer:
- Stability : Stable under inert atmospheres (N₂/Ar) at -20°C. Avoid prolonged exposure to light or moisture .
- Incompatibilities : Reacts with strong oxidizing agents; avoid storage near acids/bases .
Q. How can researchers assess the purity of synthesized this compound?
Methodological Answer:
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to detect impurities <2% .
- Melting Point : Compare observed values with literature data (if crystalline).
- Elemental Analysis : Verify C, H, N, S content against theoretical values .
Advanced Research Questions
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the structure of this compound?
Methodological Answer:
- Crystallization : Grow crystals via slow evaporation in ethanol/water mixtures .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.
- Refinement : Employ SHELXL for structure solution, incorporating hydrogen atom positions and thermal displacement parameters .
- Validation : Check R-factor (<5%) and residual electron density maps for errors .
Q. What computational methods are suitable for studying the electronic properties of this compound?
Methodological Answer:
Q. How can mechanistic insights into its reactivity be explored?
Methodological Answer:
Q. What strategies are used to evaluate its bioactivity in medicinal chemistry research?
Methodological Answer:
Q. How should researchers address contradictions in spectral or crystallographic data?
Methodological Answer:
- Cross-Validation : Compare NMR data across multiple solvents (CDCl₃ vs. DMSO-d₆) to resolve peak splitting discrepancies .
- Twinned Crystals : Use SHELXD for structure solution if twinning is suspected .
- Error Analysis : Re-refine XRD data with different software (e.g., Olex2 vs. SHELXL) to identify systematic errors .
Q. What in vitro models are appropriate for assessing its toxicity profile?
Methodological Answer:
- Hepatotoxicity : Use HepG2 cells to measure ALT/AST release after 24-hour exposure .
- Genotoxicity : Conduct Ames test with Salmonella typhimurium strains TA98/TA100 .
- Cytokine Release : Monitor IL-6/TNF-α levels in THP-1 macrophages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
